molecular formula C14H19NOS B5853255 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-thienyl)acetamide CAS No. 89413-09-2

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-thienyl)acetamide

Cat. No. B5853255
CAS RN: 89413-09-2
M. Wt: 249.37 g/mol
InChI Key: PMJJYCAAQSMFQR-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-thienyl)acetamide, commonly known as CTH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTH belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of biological effects.

Mechanism of Action

The mechanism of action of CTH involves the inhibition of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-thienyl)acetamide, which is an enzyme responsible for the breakdown of endocannabinoids. By inhibiting N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-thienyl)acetamide, CTH increases the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors and subsequent biological effects.
Biochemical and Physiological Effects:
Studies have shown that CTH has a range of biochemical and physiological effects. These include analgesic, anti-inflammatory, anxiolytic, and anti-convulsant effects. CTH has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using CTH in lab experiments is its specificity for N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-thienyl)acetamide inhibition, which allows for the study of the effects of endocannabinoids without the interference of other pathways. However, CTH has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.

Future Directions

There are several future directions for the study of CTH and its potential therapeutic applications. One area of research is the development of more stable and soluble analogs of CTH that can be used in clinical trials. Another area of research is the investigation of the effects of CTH on other biological pathways and its potential use in the treatment of other diseases such as cancer. Additionally, further studies are needed to understand the long-term effects of CTH and its safety profile.

Synthesis Methods

The synthesis of CTH involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with 2-aminoethanol to form 2-(2-thienyl)ethylamine. This is followed by the reaction of 2-(2-thienyl)ethylamine with cyclohexanone in the presence of a catalyst to form N-(1-cyclohexen-1-yl)ethyl-2-(2-thienyl)acetamide. The final step involves the conversion of N-(1-cyclohexen-1-yl)ethyl-2-(2-thienyl)acetamide to CTH through a simple hydrolysis reaction.

Scientific Research Applications

CTH has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety. Studies have shown that CTH acts as an N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-thienyl)acetamide inhibitor, which leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids have been shown to have analgesic, anti-inflammatory, and anxiolytic effects.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c16-14(11-13-7-4-10-17-13)15-9-8-12-5-2-1-3-6-12/h4-5,7,10H,1-3,6,8-9,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJJYCAAQSMFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355507
Record name 2-Thiopheneacetamide, N-[2-(1-cyclohexen-1-yl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiopheneacetamide, N-[2-(1-cyclohexen-1-yl)ethyl]-

CAS RN

89413-09-2
Record name 2-Thiopheneacetamide, N-[2-(1-cyclohexen-1-yl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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